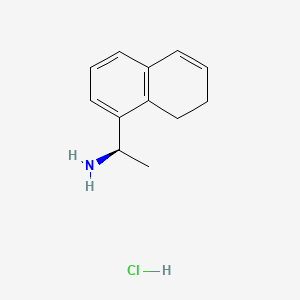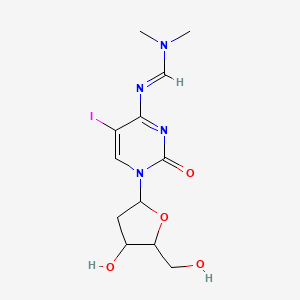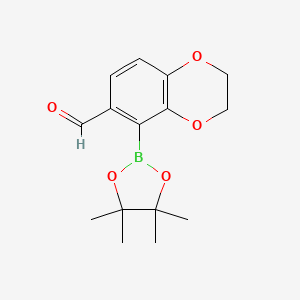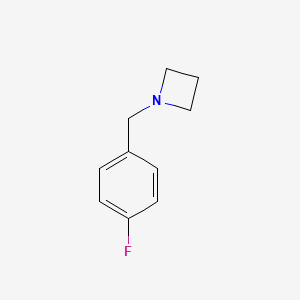
(R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride is a chiral amine compound with a naphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride typically involves the reduction of a naphthalene derivative followed by amination. One common method includes the hydrogenation of 1-naphthyl ethyl ketone to produce the corresponding alcohol, which is then converted to the amine via reductive amination. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The naphthalene ring can be further hydrogenated to produce a fully saturated ring system.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate the formation of amides.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, ®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
This compound can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules. It can also serve as a ligand in the study of receptor binding.
Medicine
In medicinal chemistry, ®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride is investigated for its potential as a pharmaceutical intermediate. Its structure suggests it could be a precursor to drugs targeting neurological pathways.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which ®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amine group can form hydrogen bonds or ionic interactions with biological targets, influencing molecular pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-yl)ethan-1-amine: Similar structure but lacks the chiral center.
1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine: Similar structure but may differ in stereochemistry.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene moiety but with different functional groups.
Uniqueness
®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in studies requiring chiral specificity.
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
(1R)-1-(7,8-dihydronaphthalen-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2,4-6,8-9H,3,7,13H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
ZEUSAQNBTBAQMZ-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC2=C1CCC=C2)N.Cl |
Canonical SMILES |
CC(C1=CC=CC2=C1CCC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13642542.png)



![Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13642560.png)

![methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1'-cyclohexane]-12-yl]acetate](/img/structure/B13642570.png)
![[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13642572.png)
![2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13642576.png)



